Ethyl 2-((Methylsulfonyl)oxy)pentanoate
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Overview
Description
Ethyl 2-((Methylsulfonyl)oxy)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-((Methylsulfonyl)oxy)pentanoate can be synthesized through the esterification of 2-hydroxy pentanoic acid with ethyl alcohol in the presence of a methylsulfonyl chloride reagent. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((Methylsulfonyl)oxy)pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((Methylsulfonyl)oxy)pentanoic acid.
Reduction: Formation of 2-((Methylsulfonyl)oxy)pentanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((Methylsulfonyl)oxy)pentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Mechanism of Action
The mechanism of action of Ethyl 2-((Methylsulfonyl)oxy)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The methylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new compounds .
Comparison with Similar Compounds
Ethyl 2-((Methylsulfonyl)oxy)pentanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of perfumes.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Ethyl propionate: Used in the synthesis of various organic compounds.
Properties
Molecular Formula |
C8H16O5S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
ethyl 2-methylsulfonyloxypentanoate |
InChI |
InChI=1S/C8H16O5S/c1-4-6-7(8(9)12-5-2)13-14(3,10)11/h7H,4-6H2,1-3H3 |
InChI Key |
KQDAXSMBFIFDSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)OS(=O)(=O)C |
Origin of Product |
United States |
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